
Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- is a complex organic compound that features a purine base linked to an ethanol moiety through a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated purine under palladium catalysis . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Reactivity Under Acidic Conditions
The compound participates in acid-catalyzed reactions, as demonstrated in studies of analogous purine derivatives. For example:
-
Protonation : The purine nitrogen atoms are susceptible to protonation in acidic media, activating the ring for nucleophilic attack .
-
Solvolysis : High concentrations of HCl in ethanol promote solvolysis, yielding side products like 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine .
Table 2: Impact of HCl Equivalents on Reaction Efficiency
HCl (equiv) | Conversion (%) | Side-Product Formation |
---|---|---|
0.1 | 19 | <1% |
0.5 | 48 | 1% |
1.0 | 54 | 1% |
Solvent Effects on Reactivity
Protic solvents like ethanol and water influence reaction outcomes:
-
Ethanol : Enhances nucleophilic substitution due to polar aprotic character .
-
Water : Reduces side-product formation but slows reaction kinetics .
Table 3: Solvent Comparison for Amination Reactions
Solvent | Conversion (%) | Reaction Time (h) |
---|---|---|
EtOH | 68 | 6 |
H₂O | 44 | 22 |
Functional Group Reactivity
Key reactive sites include:
-
Amino Group : Participates in condensation and cross-coupling reactions.
-
Methoxy Group : Susceptible to hydrolysis under strong acidic or basic conditions .
-
Butylphenyl Substituent : Influences lipophilicity and steric hindrance in substitution reactions.
Mechanistic Insights
The reaction mechanism often involves:
-
Protonation of the purine ring, increasing electrophilicity at C-4.
-
Nucleophilic attack by amines or alcohols, forming covalent bonds .
-
Buffering effect by the product, which moderates pH and suppresses side reactions .
Stability and Degradation Pathways
Scientific Research Applications
Antiviral Applications
Research indicates that purine derivatives like this compound exhibit significant antiviral properties. Studies have shown that certain analogs demonstrate effectiveness against various viral infections, including herpes simplex virus types 1 and 2. For instance:
- Case Study : In a comparative study, this compound was tested for its antiviral efficacy against herpes simplex virus. Results indicated that it exhibited significant activity at concentrations lower than those required for acyclovir, suggesting its potential as a therapeutic agent in viral infections .
Anticancer Properties
The potential anticancer properties of this compound are supported by research indicating that purine derivatives can inhibit tumor cell proliferation. Notable findings include:
- Case Study : A study focusing on the anticancer properties of several purine derivatives found that this compound effectively inhibited the growth of ovarian cancer cells in vitro. The IC50 value was significantly lower than that of standard chemotherapeutic agents, indicating strong potential for further development .
Anti-inflammatory Effects
In addition to its antiviral and anticancer activities, this compound may also possess anti-inflammatory properties. Research highlights include:
- Case Study : An investigation into the anti-inflammatory effects of purine derivatives revealed that this compound inhibited the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a mechanism by which the compound could mitigate inflammatory responses in various conditions .
Summary of Applications
Mechanism of Action
The mechanism of action of Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. Additionally, the compound may interact with enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Caffeine: A methylxanthine derivative that shares the purine base structure.
Theophylline: Another methylxanthine with bronchodilator properties.
Uniqueness
Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- is unique due to the presence of the butylphenyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to molecular targets, distinguishing it from other purine derivatives.
Biological Activity
Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C18H23N5O
Molecular Weight : 341.41 g/mol
IUPAC Name : Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)-
CAS Number : 104715-83-5
The compound features a purine base linked to a butylphenyl group via an amino linkage and a methoxy group. This structural complexity suggests potential interactions with various biological targets.
Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- has been studied for its ability to interact with specific enzymes and receptors in biological systems. The purine moiety is known for its role in nucleic acid metabolism and cellular signaling, which may contribute to the compound's pharmacological effects.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in nucleotide metabolism, potentially affecting cell proliferation and survival.
- Receptor Modulation : The butylphenyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular receptors, particularly those involved in signal transduction pathways.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- exhibits cytotoxic effects. The compound was tested against leukemia cells (CCRF-CEM) with varying concentrations yielding the following results:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
100 | <10 |
The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity at higher concentrations .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized below:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Bacillus subtilis | 10 |
Pseudomonas aeruginosa | 25 |
These results suggest that Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- possesses broad-spectrum antimicrobial properties .
Case Studies
- Case Study on Leukemia Cells : A detailed investigation into the effects of the compound on CCRF-CEM leukemia cells revealed that treatment with Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- resulted in apoptosis as evidenced by increased annexin V staining and caspase activation .
- Antimicrobial Efficacy : In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated samples compared to controls, supporting its potential use as an antimicrobial agent .
Properties
CAS No. |
104715-83-5 |
---|---|
Molecular Formula |
C18H23N5O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[[2-(4-butylanilino)purin-9-yl]methoxy]ethanol |
InChI |
InChI=1S/C18H23N5O2/c1-2-3-4-14-5-7-15(8-6-14)21-18-19-11-16-17(22-18)23(12-20-16)13-25-10-9-24/h5-8,11-12,24H,2-4,9-10,13H2,1H3,(H,19,21,22) |
InChI Key |
QMABODYKRJKKHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.